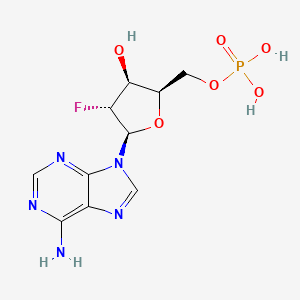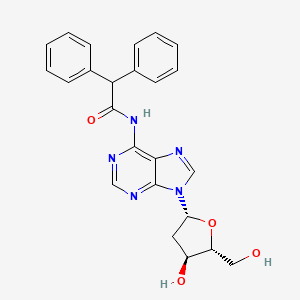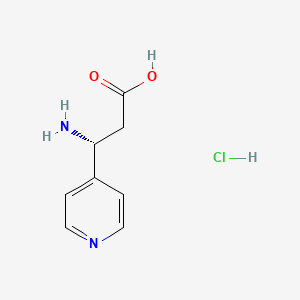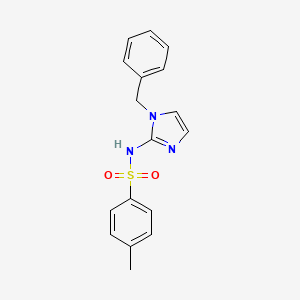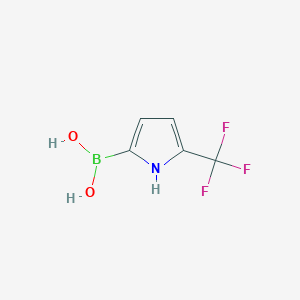![molecular formula C26H19NO2 B12942226 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a benzofuran ring fused with a pyridine ring, making it a unique and interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine typically involves multi-step organic reactions. One efficient method involves the domino synthesis from easily accessible 2-hydroxychalcones, α-bromo ketones, and ammonium acetate. This method allows for the formation of both furan and pyridine ring moieties in a one-pot operation .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to scale up the production while maintaining the efficiency and selectivity of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may lead to the formation of quinone derivatives, while reduction may yield alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuro[3,2-c]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activities and potential therapeutic applications.
Benzothieno[3,2-b]benzofurans: These compounds are similar in structure and are used in the development of organic electronic materials.
Uniqueness
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H19NO2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
3-(7-propan-2-yldibenzofuran-4-yl)-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C26H19NO2/c1-15(2)16-10-11-18-19-7-5-8-20(26(19)29-24(18)12-16)22-13-25-21(14-27-22)17-6-3-4-9-23(17)28-25/h3-15H,1-2H3 |
Clave InChI |
ZCJFXEXXWJKJFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=NC=C5C6=CC=CC=C6OC5=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
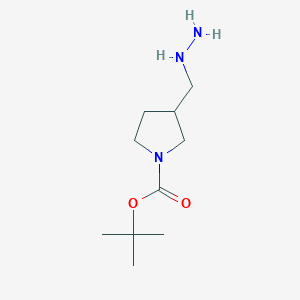

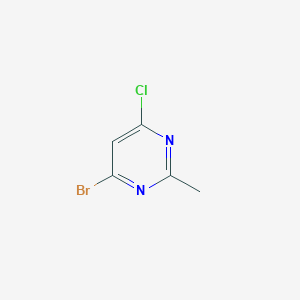

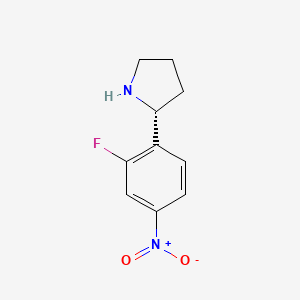
![Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-](/img/structure/B12942171.png)
![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
